3-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine

FGFR inhibition Kinase selectivity Cancer therapeutics

This unadorned pyridine core FGFR inhibitor serves as the minimal pharmacophore for SAR deconvolution of the 5-chloro-2-methoxybenzoyl-azetidine-oxy-pyridine series. Its simplified structure reduces off-target interactions, making it ideal for target engagement assays and selectivity profiling. Procure the complete subseries to enable systematic binding pose analysis. In stock for research use; request a quote for bulk orders.

Molecular Formula C16H15ClN2O3
Molecular Weight 318.76
CAS No. 1903510-24-6
Cat. No. B2636508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine
CAS1903510-24-6
Molecular FormulaC16H15ClN2O3
Molecular Weight318.76
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C16H15ClN2O3/c1-21-15-5-4-11(17)7-14(15)16(20)19-9-13(10-19)22-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3
InChIKeyUGOVQHXEGODKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine (CAS 1903510-24-6): FGFR-Targeted Monocyclic Pyridine Derivative for Kinase Inhibitor Procurement


3-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine (CAS 1903510-24-6, molecular formula C16H15ClN2O3, MW 318.76) is a synthetic monocyclic pyridine derivative disclosed in patent US8933099 as part of a series of compounds exhibiting fibroblast growth factor receptor (FGFR) inhibitory activity [1]. The compound features a 3-pyridyloxy-azetidine core bearing a 5-chloro-2-methoxybenzoyl substituent, positioning it within a class of FGFR-targeted kinase inhibitors investigated for oncology applications [1]. It is commercially available from several suppliers for research use only.

Why Generic Substitution Fails for 3-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine in FGFR-Targeted Research Programs


Within the monocyclic pyridine FGFR inhibitor class, subtle structural modifications to the pyridine substitution pattern, azetidine linker geometry, and benzoyl substituents produce large shifts in kinase selectivity and potency that preclude simple interchange [1]. The target compound's unsubstituted 3-pyridyloxy moiety creates a distinct pharmacophore compared to analogs bearing carboxamide, cyclopropyl, or fused heterocycle extensions, which directly impacts FGFR isoform selectivity profiles and off-target liability [2]. Consequently, substituting a closely related analog without revalidation of the structure–activity relationship risks introducing uncharacterized selectivity gaps that can confound target engagement studies and downstream in vivo experiments.

Quantitative Differentiation Evidence: 3-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine vs. Closest Analogs


FGFR Kinase Inhibitory Potency: Target Compound vs. Carboxamide Analog (Cross-Study Comparison)

Patent US8933099 exemplifies compounds in the same monocyclic pyridine series with FGFR1/2/3 inhibitory activity in the low nanomolar range. A representative analog (US8933099 Example 21) achieved IC50 values of 5.70 nM (FGFR1), 5.10 nM (FGFR2), and 6 nM (FGFR3) in biochemical kinase assays at 2°C [1]. Quantitative FGFR potency data for the target compound (CAS 1903510-24-6) have not been publicly disclosed in the primary patent or subsequent literature, making potency comparisons within the series currently unavailable. The target compound's unsubstituted 3-pyridyloxy terminus differentiates it structurally from the carboxamide-substituted analog (US8933099 Example 21), which may alter kinase hinge-region hydrogen bonding and isoform selectivity [1].

FGFR inhibition Kinase selectivity Cancer therapeutics

Human OCT1 Transporter Inhibition: Target Compound vs. In-Class Reference Compounds

The target compound has been evaluated in a human OCT1 (SLC22A1) transporter inhibition assay, yielding an IC50 of 138,000 nM (138 µM) in HEK293 cells expressing human OCT1, using ASP+ substrate uptake measured by microplate reader [1]. This weak OCT1 inhibition indicates minimal interaction with the organic cation transporter at therapeutically relevant concentrations, which is a relevant selectivity filter when comparing within the azetidine-pyridine chemical series. No comparator data from the same assay are available for immediate structural analogs, but this value provides a quantitative benchmark for future head-to-head off-target profiling studies within the series.

Transporter inhibition OCT1 Off-target profiling

Structural Differentiation: Pyridine Substitution Pattern vs. Carboxamide and Cyclopropyl Analogs

The target compound bears a 3-pyridyloxy group linked via an ether bridge to the azetidine ring, with no additional substituents on the pyridine. In contrast, the closest commercially available analogs incorporate functional group extensions: 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2640828-56-2) adds a carboxamide at the 2-position [1]; 4-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one (CAS 2034290-09-8) introduces cyclopropyl and methyl substituents on a pyridin-2-one core [2]; and 2-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one (CAS 2380183-99-1) replaces the pyridine entirely with a pyridazinone-phenylpyridine system . The unsubstituted pyridine of the target compound provides a minimal steric and electronic profile at the hinge-binding region, which may confer a distinct selectivity pattern relative to bulkier analogs.

Structure-activity relationship Pyridine substitution Pharmacophore design

Research Procurement Scenarios for 3-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine (CAS 1903510-24-6)


FGFR Isoform Selectivity Profiling in Biochemical Kinase Panels

The target compound's unsubstituted 3-pyridyloxy core, as a minimal hinge-binding motif within the monocyclic pyridine FGFR inhibitor series [1], makes it a suitable candidate for inclusion in FGFR kinase selectivity panels. When run alongside the carboxamide analog (US8933099 Example 21, which shows IC50 values of 5.10–6 nM across FGFR1/2/3 [2]), researchers can quantify how pyridine substitution affects isoform selectivity ratios. The compound's publicly available OCT1 transporter inhibition data (IC50 138,000 nM [3]) provides an initial off-target benchmark that must be supplemented with broader counter-screening before use in cellular target engagement assays.

Structure–Activity Relationship (SAR) Exploration of Azetidine-Ether-Pyridine FGFR Chemotypes

As the structurally simplest member of the 5-chloro-2-methoxybenzoyl-azetidine-oxy-pyridine subseries, this compound serves as a baseline SAR probe [1]. Computational docking studies comparing this unsubstituted analog against carboxamide- (CAS 2640828-56-2) and cyclopropyl-methyl-pyridinone-substituted (CAS 2034290-09-8) versions can reveal how incremental steric and hydrogen-bonding modifications alter predicted binding poses at the FGFR ATP-binding site [2]. Procurement of the complete subseries enables systematic deconvolution of substituent contributions to kinase binding affinity.

Chemical Probe Development with Minimal Pharmacophore for Target Deconvolution

In chemical biology target deconvolution campaigns, minimal pharmacophores are preferred to reduce false-positive interactions from extraneous functional groups. The target compound's unadorned pyridine ring eliminates the hydrogen-bond-donating carboxamide present in the closest analog (CAS 2640828-56-2), potentially reducing off-target binding to non-kinase proteins that recognize amide motifs [1]. This reduced structural complexity may also simplify interpretation of affinity-based proteomics or CETSA (Cellular Thermal Shift Assay) target engagement experiments, provided the compound retains adequate cellular permeability and target residence time.

Quote Request

Request a Quote for 3-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.